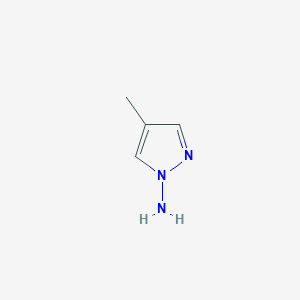
6,7-Dimethoxycinnolin-4-ol
Descripción general
Descripción
6,7-Dimethoxycinnolin-4-ol is an organic compound belonging to the cinnoline family It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 4th position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxycinnolin-4-ol typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxyquinoline derivative produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxycinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted cinnoline derivatives
Aplicaciones Científicas De Investigación
6,7-Dimethoxycinnolin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antineoplastic agents.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes and pigments
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxycinnolin-4-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways, which can result in antimicrobial or anticancer effects
Comparación Con Compuestos Similares
- 6,7-Dimethoxyquinolin-4-ol
- 6,7-Dimethoxyquinazolin-4(3H)-one
Comparison:
- 6,7-Dimethoxyquinolin-4-ol: Similar in structure but differs in the position of the nitrogen atom in the ring, leading to different chemical properties and reactivity.
- 6,7-Dimethoxyquinazolin-4(3H)-one: Contains an additional nitrogen atom in the ring, which can influence its biological activity and chemical behavior .
Propiedades
IUPAC Name |
6,7-dimethoxy-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-6-7(4-10(9)15-2)12-11-5-8(6)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNNXRSSLYMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=NN2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)
![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)


![4,5,6,7,8,9-hexahydrocycloocta[c]furan-1(3H)-one](/img/structure/B3362441.png)


